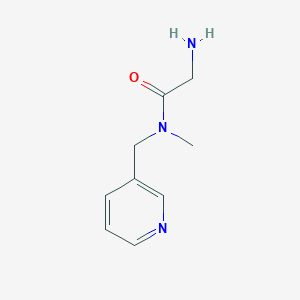

2-Amino-N-methyl-N-pyridin-3-ylmethyl-acetamide

Descripción

Propiedades

IUPAC Name |

2-amino-N-methyl-N-(pyridin-3-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c1-12(9(13)5-10)7-8-3-2-4-11-6-8/h2-4,6H,5,7,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNLRHTGAMUOFRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CN=CC=C1)C(=O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-methyl-N-pyridin-3-ylmethyl-acetamide typically involves the reaction of pyridine derivatives with methylamine and acetic anhydride. One common method includes the following steps:

Starting Materials: Pyridine-3-carboxylic acid, methylamine, and acetic anhydride.

Reaction Conditions: The reaction is carried out under reflux conditions with a suitable solvent such as ethanol or methanol.

Procedure: Pyridine-3-carboxylic acid is first converted to its acyl chloride derivative using thionyl chloride. This intermediate is then reacted with methylamine to form the corresponding amide. Finally, the amide is treated with acetic anhydride to yield 2-Amino-N-methyl-N-pyridin-3-ylmethyl-acetamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent production quality.

Análisis De Reacciones Químicas

Types of Reactions

2-Amino-N-methyl-N-pyridin-3-ylmethyl-acetamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form secondary amines.

Substitution: The pyridinyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic reagents like bromine or chlorine can be used for halogenation reactions.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of secondary amines.

Substitution: Halogenated pyridinyl derivatives.

Aplicaciones Científicas De Investigación

2-Amino-N-methyl-N-pyridin-3-ylmethyl-acetamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in various diseases.

Industry: Used in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 2-Amino-N-methyl-N-pyridin-3-ylmethyl-acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Group Comparisons

Key Observations:

Functional Group Diversity: The target compound’s 2-amino group distinguishes it from analogs like 2-Cyano-N-[(methylamino)carbonyl]acetamide, which features a cyano group. N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide incorporates iodine, a heavy atom that may increase molecular weight and influence spectroscopic properties (e.g., X-ray diffraction suitability) .

Steric and Electronic Effects: The N-methyl and N-(pyridin-3-ylmethyl) groups in the target compound introduce steric hindrance, which could reduce rotational freedom and alter binding affinities in biological systems compared to simpler analogs like N-(3-Hydroxypyridin-2-yl)acetamide .

Toxicological Considerations: Evidence for 2-Cyano-N-[(methylamino)carbonyl]acetamide notes that toxicological data are incomplete . This lack of data is likely a common limitation across structurally related compounds, including the target molecule.

Synthetic Accessibility: Pyridine derivatives with hydroxy or iodo substituents (e.g., N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide) often require multi-step syntheses involving halogenation or protection/deprotection strategies . In contrast, the target compound’s amino group may simplify synthesis via direct alkylation or reductive amination.

Actividad Biológica

2-Amino-N-methyl-N-pyridin-3-ylmethyl-acetamide, a compound characterized by its unique structural features, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by research findings and data tables.

Chemical Structure and Properties

The molecular formula of 2-Amino-N-methyl-N-pyridin-3-ylmethyl-acetamide is with a molecular weight of approximately 179.22 g/mol. The compound features an amino group, a methyl group, and a pyridine ring, contributing to its reactivity and biological properties.

The biological activity of 2-Amino-N-methyl-N-pyridin-3-ylmethyl-acetamide involves interactions with specific molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to active sites, thereby preventing substrate access. Additionally, it may modulate receptor activity as an agonist or antagonist depending on the receptor involved.

Key Mechanisms:

- Enzyme Inhibition : The compound inhibits enzymes critical to disease pathways, potentially impacting cancer cell proliferation.

- Receptor Modulation : It interacts with various receptors, influencing signal transduction pathways that regulate cellular functions.

Biological Activities

Research indicates that 2-Amino-N-methyl-N-pyridin-3-ylmethyl-acetamide exhibits several biological activities:

- Antimicrobial Activity : The compound has been studied for its potential to inhibit microbial growth.

- Anticancer Properties : It shows promise in inhibiting cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Studies and Research Findings

Several studies have evaluated the anticancer effects of 2-Amino-N-methyl-N-pyridin-3-ylmethyl-acetamide:

Comparative Analysis

When compared to similar compounds such as 2-Aminopyrimidine derivatives and Indole derivatives, 2-Amino-N-methyl-N-pyridin-3-ylmethyl-acetamide exhibits unique interactions due to its specific structural features. This specificity enhances its potential for further pharmaceutical development.

Comparison Table

| Compound Type | Structural Features | Biological Activity |

|---|---|---|

| 2-Aminopyrimidine Derivatives | Amino group + pyrimidine ring | Antimicrobial, anticancer |

| Indole Derivatives | Indole ring structure | Varying biological activities |

| 2-Amino-N-methyl-N-pyridin-3-ylmethyl-acetamide | Amino group + methyl + pyridine ring | Antimicrobial, potent anticancer |

Q & A

Q. What are the optimal synthetic routes for 2-Amino-N-methyl-N-pyridin-3-ylmethyl-acetamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of pyridine-containing acetamides typically involves substitution and condensation reactions. For example, pyridinemethanol derivatives can react with halogenated intermediates under alkaline conditions to form key intermediates, followed by reduction (e.g., iron powder in acidic media) and condensation with cyanoacetic acid using coupling agents like EDC or DCC . Temperature control (e.g., 60–80°C) and solvent selection (e.g., dichloromethane or DMF) are critical for minimizing side reactions. Purification via column chromatography or recrystallization ensures high purity (>95%) .

Q. How can structural characterization of this compound be validated using spectroscopic and crystallographic methods?

- Methodological Answer : Employ 1H/13C NMR spectroscopy in deuterated solvents to confirm substituent positions and stereochemistry. For crystallographic validation, use SHELXL for small-molecule refinement and cross-validate with Mercury CSD to compare bond lengths/angles against the Cambridge Structural Database (CSD) . Mass spectrometry (HRMS) provides molecular weight confirmation, while IR spectroscopy identifies functional groups like amides (1650–1700 cm⁻¹) .

Q. What purification strategies are recommended to isolate 2-Amino-N-methyl-N-pyridin-3-ylmethyl-acetamide from complex reaction mixtures?

- Methodological Answer : Use gradient elution in flash chromatography (silica gel, ethyl acetate/hexane) for preliminary separation. For polar byproducts, reverse-phase HPLC (C18 column, acetonitrile/water) achieves high resolution. Recrystallization from ethanol/water mixtures improves crystalline purity, monitored by TLC or HPLC .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity or bioactivity of this compound?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) for reactivity insights . For bioactivity, use AutoDock Vina to model interactions with target proteins (e.g., kinases), validating docking poses with molecular dynamics simulations (e.g., GROMACS) .

Q. How to resolve contradictions between spectroscopic data and crystallographic results for this compound?

- Methodological Answer : Cross-validate NMR-derived conformers with X-ray diffraction data. If discrepancies arise (e.g., tautomerism), use SHELXE for phase refinement and Mogul (CSD tool) to analyze steric strain or hydrogen-bonding patterns . Dynamic NMR experiments (variable-temperature or 2D EXSY) can detect equilibrium states in solution .

Q. What experimental approaches elucidate the reaction mechanisms of this compound in catalytic processes?

- Methodological Answer : Conduct kinetic isotope effect (KIE) studies (e.g., deuterated substrates) to identify rate-determining steps. Use in situ FTIR or Raman spectroscopy to monitor intermediate formation. For asymmetric reactions, employ chiral HPLC or X-ray crystallography of catalytic intermediates .

Q. How to design in vitro assays to evaluate the pharmacological potential of this compound?

- Methodological Answer : Prioritize cell viability assays (MTT or resazurin) against cancer/primary cell lines. For target-specific activity, use fluorescence polarization or SPR to measure binding affinity (e.g., kinase inhibition). Metabolic stability can be assessed via microsomal incubation (CYP450 enzymes) with LC-MS analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.